8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C20H16Cl2N2O3 This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core and a dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopenta[c]quinoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The dichlorobenzoyl group is then introduced through an esterification reaction using 2,4-dichlorobenzoyl chloride and a suitable base, such as triethylamine, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to these targets, while the cyclopenta[c]quinoline core provides structural stability and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Uniqueness
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unique due to the presence of the dichlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C20H15Cl2NO4 |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2NO4/c21-10-4-6-14(16(22)8-10)20(26)27-11-5-7-17-15(9-11)12-2-1-3-13(12)18(23-17)19(24)25/h1-2,4-9,12-13,18,23H,3H2,(H,24,25) |
InChI Key |
PREIJVXDCSNASS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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